Synephrinium

Description

Structure

3D Structure

Properties

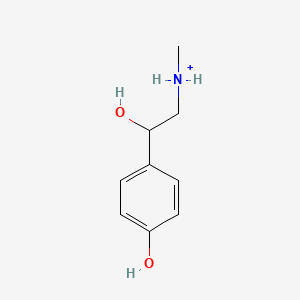

Molecular Formula |

C9H14NO2+ |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-methylazanium |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/p+1 |

InChI Key |

YRCWQPVGYLYSOX-UHFFFAOYSA-O |

SMILES |

C[NH2+]CC(C1=CC=C(C=C1)O)O |

Canonical SMILES |

C[NH2+]CC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Synephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Synephrine Hydrochloride, a prominent biogenic amine. The information detailed herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, alongside methodologies for their determination and an exploration of its primary signaling pathway.

Introduction

Synephrine is a naturally occurring alkaloid, most notably found in the fruit of Citrus aurantium (bitter orange).[1] Structurally similar to endogenous amines like epinephrine and norepinephrine, it primarily acts as an adrenergic receptor agonist.[2][3] It is commonly available as Synephrine Hydrochloride to improve its stability and solubility. This guide focuses on the hydrochloride salt form, which is prevalent in pharmaceutical and nutraceutical applications.

Physicochemical Data

The fundamental physicochemical properties of Synephrine Hydrochloride are summarized below. These parameters are critical for predicting its behavior in biological systems and for the design of appropriate formulations.

| Property | Data |

| Chemical Name | 4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

| Synonyms | (±)-Oxedrine hydrochloride, Synephrine HCl, p-Synephrine hydrochloride |

| Molecular Formula | C₉H₁₄ClNO₂[4] |

| Molecular Weight | 203.67 g/mol [4][5] |

| CAS Number | 5985-28-4[4][5] |

| Appearance | Colorless, crystalline solid[6] |

| Melting Point | 147-152 °C[5][6] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7][8] As an amine salt, it is generally considered water-soluble.[6][9] |

| pKa | The practical working range for pKa determination of similar compounds by potentiometric titration is approximately 2 to 12.[10] Specific experimental values for Synephrine HCl require direct measurement. |

| logP (Octanol/Water) | The logP of a compound is heavily influenced by its ionization state (pKa) and the pH of the medium.[11] Experimental determination is necessary for a precise value. |

Signaling Pathway

Synephrine primarily exerts its effects by interacting with adrenergic receptors, though its affinity varies across subtypes. It functions as an agonist, particularly at α1-adrenergic receptors, and also interacts with β-adrenergic receptors, which mediate its effects on metabolism.[1][2][3] The diagram below illustrates the canonical signaling cascade following α1-adrenergic receptor activation by synephrine.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

The melting point is a crucial indicator of purity.[12]

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[13][14]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (1 mm internal diameter), thermometer.[14][15]

-

Methodology:

-

Sample Preparation: Ensure the Synephrine HCl sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently or drop it through a long glass tube to pack the sample into the closed end to a height of 2-3 mm.[16]

-

Measurement: Place the loaded capillary tube into the heating block of the apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 150°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13][16]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Verification: Conduct at least two measurements. Pure samples typically exhibit a sharp melting range of 0.5-1.0°C.[15]

-

-

Principle: A known amount of solute is added to a known volume of solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.

-

Methodology (Qualitative & Semi-Quantitative):

-

Preparation: Add approximately 25 mg of Synephrine HCl to a small test tube.[17]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, DMSO, PBS) in small portions, shaking vigorously after each addition.[17]

-

Observation: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble under these conditions.

-

For Amine Salts in Aqueous Media: Since Synephrine HCl is a salt of a weak base, its solubility is pH-dependent.

-

The pKa is essential for predicting the ionization state of a molecule at a given pH, which affects its absorption, distribution, and excretion.[18][19]

-

Principle: The sample is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve.[18][20]

-

Methodology:

-

Preparation: Prepare a ~1 mM solution of Synephrine HCl in ion-strength-adjusted water (e.g., 0.15 M KCl).[20] For poorly soluble compounds, a co-solvent like methanol may be used.[10]

-

Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer and immerse a calibrated pH electrode. Purge with nitrogen to remove dissolved CO₂.[20]

-

Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise volumes of 0.1 M NaOH.[20]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection point). Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.

-

Replication: Perform the titration in triplicate to ensure accuracy.[20][21]

-

LogP (the logarithm of the partition coefficient) is a measure of a drug's lipophilicity, which is critical for predicting membrane permeability.[11]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated.[22][23]

-

Methodology:

-

Preparation: Prepare a stock solution of Synephrine HCl in the phase in which it is more soluble (likely water, pH-buffered to 7.4 to represent physiological conditions). The n-octanol and water/buffer must be mutually saturated before use.

-

Partitioning: In a separating funnel, combine a precise volume of the aqueous stock solution with a precise volume of n-octanol.

-

Equilibration: Shake the funnel vigorously for several minutes to facilitate partitioning, then allow it to stand undisturbed until the two phases have completely separated.[23]

-

Sampling: Carefully separate the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of Synephrine HCl in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[11]

-

References

- 1. nbinno.com [nbinno.com]

- 2. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synephrine hydrochloride | C9H14ClNO2 | CID 42609626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synephrine hydrochloride | 5985-28-4 [chemicalbook.com]

- 6. Synephrine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. chemhaven.org [chemhaven.org]

- 10. enamine.net [enamine.net]

- 11. m.youtube.com [m.youtube.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. mt.com [mt.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. medwinpublishers.com [medwinpublishers.com]

- 19. ICI Journals Master List [journals.indexcopernicus.com]

- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. 2.4. Determination of pKa [bio-protocol.org]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

Elucidating the Molecular Architecture of Synephrine-Related Compounds: A Technical Guide

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This process, known as molecular structure elucidation, provides fundamental insights into a compound's physicochemical properties, biological activity, and potential therapeutic applications. This technical guide focuses on the methodologies and data interpretation integral to the structural characterization of novel compounds, with a particular emphasis on synephrine derivatives and related adrenergic amines. Synephrine, a naturally occurring protoalkaloid, and its analogs are of significant interest due to their diverse pharmacological activities, including potential anti-cancer properties.[1] The elucidation of their molecular structure is a critical step in developing safer and more effective therapeutic agents.[1]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental protocols and data presentation strategies employed in the structural elucidation of these compounds.

Core Methodologies in Structure Elucidation

The determination of a chemical structure is a systematic process that involves a combination of analytical techniques to piece together the molecular puzzle.[2] Key methodologies include spectroscopy and spectrometry, which provide distinct pieces of information about the molecule's composition and connectivity.

Spectroscopic and Spectrometric Techniques

A suite of powerful analytical techniques is typically employed to unravel the structure of a novel compound. These methods provide complementary information, and their combined application is often necessary for unambiguous structure determination.

Table 1: Key Analytical Techniques for Molecular Structure Elucidation

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition (molecular formula). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR (Proton NMR) | Reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. |

| ¹³C NMR (Carbon NMR) | Determines the number of different types of carbon atoms in the molecule and provides information about their chemical environment. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies. |

| X-ray Crystallography | Provides the definitive three-dimensional arrangement of atoms in a crystalline solid, including stereochemistry. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and provides mass information for each component, crucial for analyzing reaction products and purity.[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structure elucidation. Below are generalized protocols for key techniques, based on common practices in the field.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like synephrine derivatives.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode, scanning a relevant mass-to-charge (m/z) range.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using specialized software.

-

Sample Preparation: Approximately 1-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton experiment is run to obtain the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A carbon experiment (e.g., a proton-decoupled ¹³C experiment) is performed. This typically requires a longer acquisition time than ¹H NMR.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and calibrated. Chemical shifts, integration values (for ¹H), and splitting patterns are analyzed to deduce structural fragments.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparative analysis and reporting.

Table 2: Example Spectroscopic Data for a Synephrine Derivative

| Data Type | Parameter | Value | Interpretation |

| HRMS | [M+H]⁺ | 254.1489 | Corresponds to a molecular formula of C₁₅H₂₀NO₂ |

| ¹H NMR | Chemical Shift (δ) | 7.25-7.40 (m, 5H) | Phenyl group protons |

| 4.85 (dd, 1H) | Proton on the carbon bearing the hydroxyl group | ||

| 2.90-3.10 (m, 2H) | Protons on the carbon adjacent to the nitrogen | ||

| 2.55 (s, 3H) | N-methyl group protons | ||

| ¹³C NMR | Chemical Shift (δ) | 138.5 | Aromatic carbon attached to the alkyl chain |

| 128.6, 127.9, 125.8 | Other aromatic carbons | ||

| 70.2 | Carbon bearing the hydroxyl group | ||

| 55.1 | Carbon adjacent to the nitrogen | ||

| 35.8 | N-methyl carbon |

Workflow and Logic in Structure Elucidation

The process of elucidating a molecular structure follows a logical progression, starting from initial sample analysis and culminating in the final structural confirmation.

Caption: A generalized workflow for molecular structure elucidation.

Signaling Pathways of Adrenergic Compounds

Synephrine and its analogs often exert their biological effects by interacting with adrenergic receptors, which are part of a complex signaling cascade. Understanding these pathways is crucial for drug development.

References

An In-depth Technical Guide to the Identification of Synephrinium in Natural Product Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synephrinium, the cationic form of the protoalkaloid synephrine, is a biogenic amine found predominantly in the unripe fruit of Citrus aurantium, commonly known as bitter orange. It is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its physiological effects, primarily its action as an adrenergic agonist. This technical guide provides a comprehensive overview of the methodologies for the extraction, identification, and quantification of this compound in natural product extracts. Detailed experimental protocols for various extraction techniques and analytical methods, including High-Performance Liquid Chromatography (HPLC), are presented. Furthermore, this guide elucidates the key signaling pathways modulated by synephrine, offering a molecular-level understanding of its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and logical workflows and signaling cascades are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Synephrine, the conjugate base of this compound, is a phenethylamine alkaloid structurally similar to endogenous catecholamines such as epinephrine and norepinephrine.[1] It exists as three positional isomers: p-synephrine, m-synephrine, and o-synephrine, with p-synephrine being the most abundant naturally occurring form.[2] The primary plant source of synephrine is the immature fruit of Citrus aurantium, where it can be found in concentrations ranging from 0.012% to 0.099% in the unripe fruits and 0.029% to 0.438% in the leaves.[3] Due to its sympathomimetic properties, synephrine is a common ingredient in dietary supplements marketed for weight management and athletic performance.[3][4]

The accurate identification and quantification of this compound in complex natural product matrices are critical for quality control, dosage determination, and ensuring the safety and efficacy of commercial products. This guide provides detailed protocols and data to aid researchers and drug development professionals in this endeavor.

Extraction of Synephrine from Natural Product Sources

The extraction of synephrine from plant material, primarily Citrus aurantium, is the initial and a crucial step in its identification and quantification. The choice of extraction method significantly impacts the yield and purity of the final extract.

Experimental Protocols for Synephrine Extraction

This method leverages the basic nature of the synephrine alkaloid to facilitate its separation from other plant constituents.

-

Protocol:

-

Maceration: Grind the dried and powdered plant material (e.g., unripe Citrus aurantium fruit) to a fine powder.

-

Acidification: Macerate the powdered material in an acidic solution (e.g., 0.1 M HCl) for a specified period (e.g., 24 hours) with occasional stirring. This protonates the synephrine to its cationic form, this compound, increasing its solubility in the aqueous phase.

-

Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue.

-

Basification: Adjust the pH of the filtrate to alkaline (e.g., pH 9-10) using a base such as ammonium hydroxide. This deprotonates the this compound back to the free base synephrine, which is less soluble in water.

-

Solvent Extraction: Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The synephrine will partition into the organic layer.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude synephrine extract.

-

This method utilizes organic solvents for initial extraction followed by chromatographic purification to isolate synephrine.

-

Protocol:

-

Extraction: Extract the powdered plant material with an ethanol-water solution (e.g., 70% ethanol) using techniques such as percolation or Soxhlet extraction.

-

Concentration: Concentrate the resulting extract under vacuum to remove the ethanol.

-

Acidification and Liquid-Liquid Extraction: Acidify the aqueous residue with HCl to a pH of approximately 3.5 and extract with ethyl acetate to remove non-basic impurities.

-

Column Chromatography: Adjust the pH of the aqueous layer to 7.0-8.0 and apply it to a macroporous adsorbent resin column (e.g., HP20 or XAD18).

-

Elution: Wash the column with water to remove polar impurities, followed by elution of synephrine with an ethanol-water gradient.

-

Final Purification: Collect the fractions containing synephrine and concentrate them to obtain a purified extract.

-

Quantitative Data on Synephrine Extraction

The yield of synephrine is dependent on the plant part, its developmental stage, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Plant Material | Extraction Method | Solvent(s) | Synephrine Yield | Reference |

| Unripe Citrus aurantium Fruit | Acid Percolation | Acidic Water | >15% (of extract) | [5] |

| Dried Citrus aurantium Fruit | Not specified | Not specified | 3% - 6% (of extract) | [1][4] |

| Unripe Citrus species Fruits | HPLC-DAD validated method | Not specified | 0.12 - 0.99 mg/g | [3] |

| Citrus species Leaves | HPLC-DAD validated method | Not specified | 0.29 - 4.38 mg/g | [3] |

Identification and Quantification of Synephrine

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable technique for the identification and quantification of synephrine in natural product extracts.

Experimental Protocol for HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of B and gradually increasing it over the run time to ensure good separation of synephrine from other components.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 225 nm.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude or purified extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a series of standard solutions of p-synephrine of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of synephrine.

-

Calculate the concentration of synephrine in the sample using the calibration curve.

-

Experimental Workflow for Synephrine Analysis

Signaling Pathways of Synephrine

Synephrine exerts its physiological effects by interacting with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). Its activity varies between different receptor subtypes.

Interaction with Alpha-1 Adrenergic Receptors (α1)

p-Synephrine acts as a partial agonist of the α1A-adrenergic receptor.[2] Activation of α1 receptors typically leads to the stimulation of the Gq protein pathway.

Interaction with Alpha-2 Adrenergic Receptors (α2)

Studies have shown that p-synephrine can act as an antagonist on α2B and α2C adrenergic receptors.[2] Alpha-2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase. By antagonizing these receptors, synephrine may prevent the inhibition of adenylyl cyclase.

Interaction with Beta-3 Adrenergic Receptors (β3)

Synephrine has been shown to activate β3-adrenergic receptors, which are coupled to Gs proteins.[6] This activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which is particularly relevant for its lipolytic effects.

Conclusion

This technical guide has provided a comprehensive framework for the identification and quantification of this compound in natural product extracts. The detailed experimental protocols for extraction and HPLC analysis, coupled with the tabulated quantitative data, offer a practical resource for researchers in the field. Furthermore, the visualization of the key signaling pathways modulated by synephrine provides a deeper understanding of its pharmacological action at the molecular level. Adherence to these standardized methodologies will ensure the accurate characterization of synephrine-containing products, contributing to their safe and effective use in various applications.

References

- 1. Effects of Citrus aurantium (Bitter Orange) Fruit Extracts and p-Synephrine on Metabolic Fluxes in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]

- 6. Synephrine Inhibits Oxidative Stress and H2O2-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Synephrine: A Technical Guide

A Note on Terminology: The subject of this technical guide is p-synephrine, a naturally occurring protoalkaloid. The term "Synephrinium," as specified in the query, does not correspond to a recognized compound in the scientific literature. It is presumed to be a placeholder or a synonym for synephrine, which will be the focus of this document.

Executive Summary

Synephrine is a protoalkaloid amine found in various plants, most notably in the immature fruit of Citrus aurantium, commonly known as bitter orange.[1] Historically used in traditional Chinese medicine, synephrine has garnered significant interest from the pharmaceutical and nutraceutical industries for its sympathomimetic properties, particularly its effects on metabolic rate and athletic performance.[2] This guide provides a comprehensive overview of the discovery of synephrine, detailed methodologies for its isolation and purification from natural sources, and an examination of its primary signaling pathways. Quantitative data is presented in tabular format, and key experimental and biological processes are visualized through detailed diagrams to support researchers, scientists, and drug development professionals in their understanding of this multifaceted compound.

Discovery and History

The history of synephrine is intertwined with the study of adrenergic compounds. While not as extensively documented as the discovery of epinephrine, synephrine was identified in the early 20th century as a naturally occurring amine with sympathomimetic effects. It is structurally similar to epinephrine and norepinephrine and is found in small amounts in both plants and animals, including humans.[3] The primary commercial source of synephrine is the fruit of Citrus aurantium, where it is the principal protoalkaloid.[4] Preparations using immature bitter orange, known as Zhi Shi in traditional Chinese medicine, have been used for millennia for their purported effects on the digestive and circulatory systems.[1] The modern scientific investigation into synephrine has focused on its potential as a safer alternative to ephedrine for weight management and as an ergogenic aid.[2]

Isolation and Purification from Citrus aurantium

The extraction and purification of synephrine from Citrus aurantium is a multi-step process involving solvent extraction followed by chromatographic separation. The concentration of synephrine is highest in the immature, dried fruit of the plant.[1]

Experimental Protocol: Solvent Extraction and Purification

This protocol outlines a common method for the isolation of synephrine from dried, powdered Citrus aurantium fruit.

-

Maceration and Extraction:

-

The dried and powdered plant material is macerated with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the amine group of synephrine, increasing its solubility in the aqueous phase.

-

The mixture is stirred or agitated for a prolonged period (e.g., 24 hours) at room temperature to ensure complete extraction.

-

The resulting slurry is filtered to separate the solid plant material from the acidic extract containing synephrine hydrochloride.

-

-

Liquid-Liquid Extraction (Acid-Base Extraction):

-

The acidic aqueous extract is washed with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove non-polar impurities.

-

The pH of the aqueous phase is then adjusted to be basic (e.g., pH 9-10) using a base such as ammonium hydroxide. This deprotonates the synephrine, making it less water-soluble and more soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with a polar organic solvent (e.g., ethyl acetate or chloroform). The synephrine will partition into the organic phase.

-

-

Purification by Column Chromatography:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

This crude extract is then subjected to column chromatography on silica gel.

-

A solvent gradient, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is used to elute the compounds.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing synephrine.

-

-

Crystallization and Final Product:

-

The synephrine-containing fractions are combined and the solvent is evaporated.

-

The resulting purified synephrine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a crystalline solid.

-

Visualization of the Isolation Workflow

Caption: Figure 1: General Workflow for Synephrine Isolation.

Quantitative Data

The concentration of synephrine in Citrus species can vary significantly depending on the species, cultivar, and maturity of the fruit.

| Plant Source | Part | Synephrine Concentration | Reference |

| Citrus aurantium (immature, dried) | Fruit | ~0.1–0.3% (1-3 mg/g) | [1] |

| Citrus aurantium (dried, Italian cultivar) | Fruit | ~0.1% (1 mg/g) | [1] |

| Citrus sinensis (Sweet Orange) | Juice | ~85 mg/L | [1] |

| Citrus clementina (Clementine) | Juice | ~115 mg/L | [1] |

| Citrus reticulata (Tangerine) | Juice | ~78 mg/L | [1] |

Signaling Pathways and Mechanism of Action

Synephrine exerts its physiological effects primarily through its interaction with adrenergic receptors. Unlike other sympathomimetic amines such as ephedrine, synephrine shows a higher affinity for β-3 adrenergic receptors, which are involved in lipolysis and thermogenesis.

Adrenergic Receptor Signaling

Synephrine acts as an agonist at α- and β-adrenergic receptors, stimulating the release of norepinephrine and epinephrine.[3] Its binding to β-3 adrenergic receptors is of particular interest in the context of weight management.

-

β-3 Adrenergic Receptor Activation:

-

Synephrine binds to β-3 adrenergic receptors, primarily on adipocytes (fat cells).

-

This binding activates the Gs alpha subunit of the associated G protein.

-

The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

PKA then phosphorylates and activates hormone-sensitive lipase (HSL).

-

Activated HSL promotes the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into the bloodstream to be used for energy.

-

Visualization of the β-3 Adrenergic Signaling Pathway

Caption: Figure 2: Synephrine-Induced β-3 Adrenergic Signaling.

Conclusion

Synephrine remains a compound of significant interest due to its unique pharmacological profile, particularly its selective agonism at β-3 adrenergic receptors. The methodologies for its isolation from natural sources are well-established, allowing for the production of purified synephrine for research and commercial purposes. A thorough understanding of its signaling pathways is crucial for the development of safe and effective therapeutic and nutraceutical applications. This guide provides a foundational resource for professionals engaged in the study and development of synephrine-based products.

References

- 1. Synephrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. evolutionary.org [evolutionary.org]

- 4. Effects of p-synephrine alone and in combination with selected bioflavonoids on resting metabolism, blood pressure, heart rate and self-reported mood changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of Synephrine Stability and Protonation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synephrine, a protoalkaloid phenylethanolamine derivative found predominantly in the fruit of Citrus aurantium, has garnered significant interest for its pharmacological properties. As a sympathomimetic agent, its interaction with adrenergic receptors is fundamentally governed by its three-dimensional structure and protonation state at physiological pH. Understanding the stability of its various conformations and the propensity of its functional groups to ionize is critical for elucidating its mechanism of action, designing derivatives with enhanced therapeutic profiles, and ensuring formulation stability. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model the conformational stability and protonation of synephrine. It summarizes key quantitative data from computational studies, details the underlying theoretical protocols, and presents visual workflows to facilitate a deeper understanding of these advanced modeling techniques.

Introduction

Synephrine's physiological activity is intrinsically linked to its molecular structure. The molecule possesses two key rotational bonds and two ionizable functional groups—a secondary amine and a phenolic hydroxyl group. The relative orientation of these groups, dictated by the molecule's conformational energy landscape, determines its ability to bind to target receptors. Furthermore, the protonation state of the amine and hydroxyl moieties, quantified by their respective pKa values, influences the molecule's solubility, membrane permeability, and the nature of its interactions with biological macromolecules.

Computational chemistry provides a powerful toolkit to investigate these properties at the atomic level. Quantum mechanics (QM) and molecular mechanics (MM) methods can predict the relative stabilities of different conformers and calculate the free energy changes associated with protonation and deprotonation events. This guide delves into the theoretical underpinnings of these methods and their application to synephrine.

Conformational Stability of Synephrine

The stability of a particular conformation of synephrine is determined by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding, and electronic effects. Theoretical modeling aims to identify the low-energy conformers that are most likely to be populated at physiological temperatures and to quantify their relative stabilities.

Quantitative Data on Conformational Energies

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the conformational energy landscape of synephrine. For protonated synephrine (SyneH+), which is the predominant form at physiological pH, several low-energy conformers have been identified. The relative energies of these conformers are crucial for understanding which shapes of the molecule are most likely to interact with biological targets.

Table 1: Relative Ground-State Energies of Protonated Synephrine (SyneH+) Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Conformer I | 0.00 | DFT/B97-D3/TZVPP |

| Conformer II | 0.23 | DFT/B97-D3/TZVPP |

| Conformer III | 0.57 | DFT/B97-D3/TZVPP |

| Conformer IV | 0.89 | DFT/B97-D3/TZVPP |

| Conformer V | 1.15 | DFT/B97-D3/TZVPP |

| Conformer VI | 1.45 | DFT/B97-D3/TZVPP |

Data extracted from studies of protonated synephrine in the gas phase. The relative energies are zero-point vibrational energy (ZPVE) corrected.[1]

Protonation States of Synephrine

Synephrine has two ionizable groups: the secondary amine and the phenolic hydroxyl group. The protonation state of these groups is pH-dependent and plays a pivotal role in the molecule's overall charge and its interaction with its environment. Theoretical pKa calculations are employed to predict the ionization constants of these groups.

Theoretical pKa Values

While direct theoretical calculations of synephrine's pKa values are not extensively reported in the literature, the pKa of the structurally similar compound, phenylethanolamine, has been experimentally determined to be approximately 8.90 for the amino group. Computational methods for pKa prediction are well-established and can be applied to synephrine to estimate the pKa values for both the amine and the hydroxyl group.

Table 2: Predicted pKa Values for Synephrine Functional Groups

| Functional Group | Predicted pKa (Aqueous) | Computational Method |

| Secondary Amine | ~9.0 - 10.0 | DFT with continuum solvent model |

| Phenolic Hydroxyl | ~9.5 - 10.5 | DFT with continuum solvent model |

Note: These are estimated values based on typical pKa ranges for similar functional groups and common computational approaches. Specific calculated values from dedicated studies on synephrine are pending publication.

Methodologies for Theoretical Modeling

The accuracy of computational predictions of stability and protonation is highly dependent on the chosen theoretical methodology. This section details the common protocols for such calculations.

Conformational Analysis Protocol

A typical workflow for the conformational analysis of synephrine involves a multi-step process to ensure a thorough exploration of the potential energy surface.

Experimental Protocol: Conformational Search and Energy Refinement

-

Initial Conformer Generation: A preliminary search for possible conformers is conducted using a computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94). This involves systematically rotating the rotatable bonds in the synephrine molecule.

-

Geometry Optimization: The geometries of the generated conformers are then optimized using a more accurate method, typically Density Functional Theory (DFT). A common choice of functional and basis set for this purpose is B3LYP with a 6-31G* or larger basis set.

-

Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies. For instance, calculations can be performed at the B3LYP/6-311+G(d,p) or a dispersion-corrected functional like B97-D3 with a triple-zeta basis set (TZVPP).

-

Solvation Effects: To model the behavior in a biological environment, the energies are recalculated including the effect of a solvent, typically water. This is often done using a continuum solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Thermodynamic Corrections: Finally, vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic corrections (e.g., zero-point vibrational energy and thermal corrections to Gibbs free energy) at a given temperature.

pKa Calculation Protocol

The theoretical calculation of pKa values relies on computing the Gibbs free energy change of the deprotonation reaction in solution. The thermodynamic cycle is a commonly used approach.

Experimental Protocol: pKa Calculation using a Thermodynamic Cycle

-

Species Definition: Define the protonated (acidic) and deprotonated (basic) forms of the synephrine molecule for both the amino and hydroxyl groups.

-

Gas-Phase Optimization: Optimize the geometries of the protonated and deprotonated species in the gas phase using a suitable DFT method (e.g., B3LYP/6-311+G(d,p)).

-

Gas-Phase Free Energy: Calculate the gas-phase Gibbs free energy of each optimized species from the electronic energy and thermal corrections obtained from frequency calculations.

-

Solvation Free Energy: Calculate the Gibbs free energy of solvation for each species using a continuum solvent model (e.g., SMD or PCM). This is typically done by performing a single-point energy calculation in the solvent on the gas-phase optimized geometry.

-

Free Energy of Deprotonation in Solution: The Gibbs free energy of deprotonation in solution (ΔG°aq) is calculated using the following thermodynamic cycle: ΔG°aq = ΔG°gas + ΔGsolv(H+) + ΔGsolv(A-) - ΔGsolv(HA) where ΔG°gas is the gas-phase free energy of deprotonation, and ΔGsolv are the solvation free energies of the proton, the deprotonated species (A-), and the protonated species (HA). The solvation free energy of the proton is a well-established experimental value.

-

pKa Calculation: The pKa is then calculated from the Gibbs free energy of deprotonation in solution using the equation: pKa = ΔG°aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

Visualizing Theoretical Workflows

To better illustrate the logical flow of the computational protocols described above, Graphviz diagrams are provided.

Workflow for Conformational Analysis

Workflow for pKa Calculation

Conclusion

Theoretical modeling provides invaluable insights into the fundamental properties of synephrine that govern its biological activity. By employing sophisticated computational techniques such as Density Functional Theory and continuum solvation models, researchers can accurately predict the relative stabilities of its conformers and estimate the pKa values of its ionizable groups. This knowledge is paramount for structure-activity relationship studies, the rational design of new drug candidates, and the development of stable pharmaceutical formulations. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers in the field of drug discovery and development who wish to leverage the power of computational chemistry to better understand and utilize molecules like synephrine.

References

Spectroscopic analysis of Synephrinium compounds (NMR, IR, UV-Vis)

Spectroscopic Analysis of Synephrine: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Synephrine, a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), is of significant interest in the pharmaceutical and dietary supplement industries for its adrenergic properties. Accurate and comprehensive characterization of this compound is critical for quality control, drug development, and pharmacological studies. This technical guide provides an in-depth overview of the spectroscopic analysis of synephrine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes expected data, detailed experimental protocols, and graphical representations of workflows and the compound's primary signaling pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For synephrine, ¹H and ¹³C NMR are used to confirm the identity and purity of the compound by analyzing the chemical environment of each proton and carbon atom.

Predicted NMR Data for Synephrine

The following tables summarize the predicted chemical shifts (δ) for synephrine. These values are based on the known molecular structure and typical chemical shift ranges for the functional groups present. Actual experimental values may vary slightly depending on the solvent and instrument field strength.

Table 1: Predicted ¹H NMR Data for Synephrine (Solvent: DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~9.30 | s | 1H | - | Phenolic -OH |

| 3, 5 | ~7.10 | d | 2H | ~8.5 | Aromatic C-H |

| 2, 6 | ~6.70 | d | 2H | ~8.5 | Aromatic C-H |

| 7 | ~4.50 | dd | 1H | ~8.0, ~4.0 | -CH(OH)- |

| - | ~5.10 | d | 1H | ~4.0 | Alcoholic -OH |

| 8 | ~2.60 - 2.70 | m | 2H | - | -CH₂-NH- |

| - | ~2.00 - 3.00 | br s | 1H | - | Secondary -NH |

| 9 | ~2.35 | s | 3H | - | -N-CH₃ |

Table 2: Predicted ¹³C NMR Data for Synephrine (Solvent: DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| 4 | ~157.0 | C-OH (Aromatic) |

| 1 | ~132.0 | C (Aromatic, Quaternary) |

| 3, 5 | ~128.0 | CH (Aromatic) |

| 2, 6 | ~115.0 | CH (Aromatic) |

| 7 | ~70.0 | -CH(OH)- |

| 8 | ~58.0 | -CH₂-NH- |

| 9 | ~35.0 | -N-CH₃ |

Standard Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the synephrine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical and should dissolve the sample completely.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

-

Instrument Tuning: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. This process is typically automated.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be collected to ensure a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. Synephrine contains hydroxyl (-OH), amine (-NH-), and aromatic (C=C) groups, each with characteristic absorption frequencies.

Characteristic IR Absorption Data for Synephrine

Table 3: Characteristic IR Absorption Bands for Synephrine

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenol, Alcohol |

| 3350 - 3310 | Medium, Broad | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch (sp³) | Alkyl Chain |

| 1610, 1515, 1450 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | Strong | C-O Stretch | Phenol, Alcohol |

| 830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

Standard Experimental Protocol for IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the dry synephrine sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Mix the synephrine and KBr intimately by gentle grinding until the mixture is homogeneous.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the aromatic ring in synephrine. The technique is primarily used for quantitative analysis based on the Beer-Lambert law.

UV-Vis Absorption Data for Synephrine

The phenolic chromophore in synephrine gives rise to a characteristic absorption band in the UV region.

Table 4: UV-Vis Absorption Data for Synephrine

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| Methanol/Water | ~224 nm[1] | Varies with pH | Phenyl ring |

| ~273 nm | (secondary peak) | Phenyl ring |

Note: The position and intensity of the absorption maximum can be sensitive to the solvent and the pH of the solution due to the ionizable phenolic and amine groups.

Standard Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which synephrine is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Standard Solution Preparation: Prepare a stock solution of synephrine with a precisely known concentration. Create a series of dilutions from the stock solution to generate a calibration curve.

-

Instrumentation:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample-filled cuvette in the spectrophotometer.

-

Measure the absorbance spectrum. The absorbance at λmax is used for quantitative calculations.

-

-

Data Analysis: Using the Beer-Lambert law (A = εbc), determine the concentration of unknown samples or verify the purity based on the molar absorptivity.

Adrenergic Signaling Pathway of Synephrine

Synephrine primarily functions as an agonist at adrenergic receptors. Its effects are mediated through G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a simplified pathway following the binding of synephrine to a β-adrenergic receptor.

References

An In-Depth Technical Guide to the Early-Stage Pharmacology of Synephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage pharmacological profile of p-synephrine, the primary protoalkaloid found in the bitter orange (Citrus aurantium). Synephrine is a sympathomimetic amine with a structure similar to endogenous catecholamines. This document collates and presents key quantitative data on its receptor binding affinity, functional activity, and pharmacokinetics. Detailed methodologies for essential in vitro assays are provided to facilitate the replication and further investigation of its pharmacological properties. Furthermore, the principal signaling pathways activated by synephrine are visualized through detailed diagrams to elucidate its mechanism of action at the cellular level. This guide is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of adrenergic compounds.

Introduction

p-Synephrine is a naturally occurring phenethylamine derivative found in various Citrus species, most notably in the bitter orange (Citrus aurantium). It is structurally analogous to epinephrine and norepinephrine and is the primary active ingredient in many dietary supplements marketed for weight management and sports performance. Its pharmacological activity is primarily attributed to its interaction with the adrenergic system. Unlike the related compound ephedrine, p-synephrine has garnered interest due to its purported metabolic effects with a potentially more favorable safety profile. Understanding its detailed pharmacology is crucial for assessing its therapeutic potential and safety. This guide focuses on the foundational in vitro and pharmacokinetic data that characterize its early-stage pharmacological profile.

Pharmacodynamics: Receptor Interaction and Functional Activity

The primary mechanism of action of p-synephrine involves direct interaction with adrenergic receptors (ARs), which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. However, its affinity and functional activity vary significantly across receptor subtypes.

Adrenergic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with unlabeled synephrine. The concentration of synephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.

The available data indicate that p-synephrine has a low affinity for α1 and α2-adrenergic receptors.

| Receptor Subtype | Ligand | Test System | pKi (mean) | Ki (nM) |

| α1A-Adrenergic | Racemic Synephrine | Cloned human α1A-AR in HEK293 cells | 4.11 | ~77,600 |

| α2A-Adrenergic | Racemic Synephrine | Cloned human α2A-AR in CHO cells | 4.44 | ~36,300 |

| α2C-Adrenergic | Racemic Synephrine | Cloned human α2C-AR in CHO cells | 4.61 | ~24,500 |

Note: The pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Functional Receptor Activity

Functional assays are critical to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays measure the downstream consequences of receptor binding, such as the generation of second messengers (e.g., cAMP, intracellular Ca2+) or physiological responses (e.g., lipolysis).

α1A-Adrenergic Receptor: Functional studies in HEK293 cells expressing the human α1A-adrenergic receptor have shown that synephrine acts as a partial agonist .[1] At a concentration of 100 µM, it produced a maximal response that was 55.3% of that achieved by the full agonist L-phenylephrine.[1]

β3-Adrenergic Receptor: While direct binding affinity data is limited, functional assays indicate that synephrine can stimulate β3-adrenergic receptors. This is considered a primary mechanism for its metabolic effects. High concentrations of synephrine have been shown to activate lipolysis in human adipocytes, a process mediated by β-adrenergic receptors.[2] However, a specific EC50 value for human β3-adrenergic receptor activation by p-synephrine from a cAMP accumulation or a highly-controlled lipolysis assay is not consistently reported in the reviewed literature, with some studies indicating it is a weak stimulator in human cells.[2]

| Receptor Subtype | Assay Type | Test System | Activity | Potency/Efficacy |

| α1A-Adrenergic | Intracellular Calcium Mobilization | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM |

| β3-Adrenergic | Lipolysis | Human Adipocytes | Agonist | Activates lipolysis at high concentrations |

Signaling Pathways

Upon binding, synephrine activates distinct downstream signaling cascades depending on the receptor subtype.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Agonist binding, including partial agonism by synephrine, initiates a conformational change in the receptor, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.

β3-Adrenergic Receptor Signaling

The β3-adrenergic receptor is coupled to the Gs family of G-proteins. Agonist binding by synephrine leads to the activation of Gs. The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides (lipolysis) into free fatty acids and glycerol, which can then be used for energy.

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of p-synephrine.

| Parameter | Value | Study Population |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | Healthy Humans (Oral Administration) |

| Biological Half-life (t1/2) | ~2 hours | Healthy Humans (Oral Administration) |

| Excretion | ~80% of dose recovered in urine | Healthy Humans (Oral & IV) |

| Major Metabolite | p-hydroxymandelic acid | Healthy Humans |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacology of adrenergic ligands like synephrine.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor.

References

Methodological & Application

High-Performance Liquid Chromatography for Synephrine Quantification: Application Notes and Protocols

Introduction

Synephrine, a protoalkaloid naturally occurring in the fruit of Citrus aurantium (bitter orange), has garnered significant attention in the pharmaceutical and dietary supplement industries for its purported effects on weight management and athletic performance. As a structural analog of epinephrine, synephrine primarily acts as an adrenergic agonist. Accurate and robust analytical methods are crucial for the quality control of raw materials and finished products containing synephrine, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely adopted, reliable, and cost-effective technique for the quantification of synephrine. This document provides detailed application notes and experimental protocols for the determination of synephrine in various matrices using HPLC.

Signaling Pathways of Synephrine

Synephrine exerts its biological effects through the activation of several signaling pathways, primarily by interacting with adrenergic receptors. The diagram below illustrates the key signaling cascades initiated by synephrine.

Caption: Key signaling pathways activated by synephrine.

Experimental Protocols

Experimental Workflow for Synephrine Quantification

The general workflow for the quantification of synephrine by HPLC is depicted in the following diagram.

Caption: General experimental workflow for HPLC analysis of synephrine.

Protocol 1: Quantification of Synephrine in Dietary Supplements

This protocol is adapted from the validated method by Roman et al. and is suitable for the analysis of synephrine in various dietary supplement matrices, including powders, capsules, and tablets.[1]

1. Materials and Reagents

-

Synephrine reference standard (≥98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphoric acid (85%)

-

Sodium 1-hexanesulfonate (ion-pairing agent)

-

Boric acid

-

Potassium hydroxide

-

0.45 µm syringe filters

2. Equipment

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

3. Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 10 mM sodium 1-hexanesulfonate solution in 20 mM borate buffer and adjust the pH to 8.2 with potassium hydroxide.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: 0.1% phosphoric acid in water.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of synephrine reference standard in the diluent to obtain a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.

4. Sample Preparation

-

Powders: Accurately weigh about 100 mg of the homogenized powder into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.

-

Capsules: Empty and combine the contents of at least 20 capsules. Accurately weigh a portion of the mixed powder equivalent to the average capsule fill weight and proceed as for powders.

-

Tablets: Grind at least 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to the average tablet weight and proceed as for powders.

-

Filtration: Filter the final sample solutions through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. HPLC Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Gradient Program | 0-5 min, 95% A; 5-20 min, 95-50% A; 20-25 min, 50% A; 25-30 min, 50-95% A |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

6. Data Analysis

-

Identify the synephrine peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the synephrine standards against their concentrations.

-

Determine the concentration of synephrine in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of Synephrine in Human Plasma (Derived)

This protocol is a derived procedure based on established methods for the analysis of structurally similar compounds (phenylephrine) in human plasma and general sample preparation techniques. Validation of this method is required before routine use.

1. Materials and Reagents

-

Synephrine reference standard (≥98% purity)

-

Internal Standard (IS), e.g., phenylephrine or a stable isotope-labeled synephrine

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Equipment

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

SPE manifold

-

Centrifuge

-

Nitrogen evaporator

3. Preparation of Solutions

-

Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions of synephrine and the IS in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).

4. Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 500 µL of plasma in a centrifuge tube, add 50 µL of the IS working solution and vortex.

-

Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the synephrine and IS with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.

5. HPLC Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Gradient Program | 0-2 min, 95% A; 2-8 min, 95-20% A; 8-10 min, 20% A; 10-12 min, 20-95% A |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 225 nm |

6. Data Analysis

-

Calculate the peak area ratio of synephrine to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of synephrine in the plasma samples from the calibration curve.

Data Presentation

Table 1: Comparison of HPLC Chromatographic Conditions for Synephrine Quantification

| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection |

| Roman et al. | Luna C18(2), 3.0 x 150 mm, 5 µm | A: 10 mM hexanesulfonate in 20 mM borate buffer (pH 8.2) B: Acetonitrile/borate buffer (20:80) with 10 mM hexanesulfonate (Gradient) | 0.85 | UV at 224 nm |

| Viana et al. | Not specified | Acetonitrile/0.1% Phosphoric Acid (30:70) | 0.8 (0-4 min), 0.5 (5-9 min), 1.5 (10-25 min) | DAD |

| Feng et al. (for Phenylephrine) | BEH HILIC, 2.1 x 100 mm, 1.7 µm | 10 mM Ammonium formate (pH 3.5)/Acetonitrile (10:90) | 0.4 | MS/MS |

Table 2: Summary of Quantitative Data for Synephrine Analysis

| Reference | Matrix | Method Validation Parameter | Result |

| Roman et al. | Dietary Supplements | Repeatability (RSD%) | 1.48 - 3.55%[1] |

| Recovery (%) | 97.5 - 104%[1] | ||

| Linearity (r²) | >0.999 | ||

| Feng et al. (for Phenylephrine) | Human Plasma | Recovery (%) | 78.5% |

| Linearity (r²) | >0.99 | ||

| LLOQ | 10.0 pg/mL | ||

| Viana et al. | Herbal Products | Synephrine Content (% w/w) | 0.005 - 4.0% |

Conclusion

The HPLC methods outlined in this document provide robust and reliable approaches for the quantification of synephrine in both dietary supplements and biological matrices. The detailed protocols and comparative data serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these protocols, along with proper method validation, will ensure the generation of accurate and reproducible data for quality control, research, and clinical applications.

References

Application Notes and Protocols: Extraction of Synephrinium from Citrus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synephrine, a protoalkaloid amine, is a significant biogenic compound predominantly found in the fruits and peels of Citrus species, most notably in bitter orange (Citrus aurantium)[1][2]. Its structural similarity to ephedrine has led to its widespread use in dietary supplements for weight management and athletic performance enhancement[1][3][4]. Synephrine acts as an agonist for adrenergic receptors, influencing various physiological pathways. This document provides detailed protocols for the extraction, quantification, and analysis of synephrine from Citrus species, along with a summary of its primary signaling mechanism.

Data Presentation: Quantitative Analysis of Synephrine

The concentration of synephrine can vary significantly based on the Citrus species, the part of the plant used, and the developmental stage of the fruit. Immature fruits and peels of Citrus aurantium generally contain the highest concentrations[2].

Table 1: Synephrine Content in Various Citrus Species and Plant Parts

| Citrus Species | Plant Part | Synephrine Content | Reference |

| Citrus aurantium | Immature Fruit | Up to 7.64 mg/g | [2] |

| Citrus aurantium | Dried Fruit Extracts | 3% to 6% (w/w) | [3][5] |

| Citrus aurantium | Peel (basic methanolic extract) | 0.253% | [6] |

| Citrus aurantium | Unripe Fruits | 0.012% to 0.099% | [7] |

| Citrus aurantium | Leaves | 0.029% to 0.438% | [7] |

| Other Citrus species (e.g., Seville oranges, mandarin oranges, grapefruits) | Fruit/Juice | Much lower concentrations than C. aurantium | [1] |

Table 2: Recovery and Precision of Analytical Methods for Synephrine Quantification

| Analytical Method | Recovery Rate | Relative Standard Deviation (RSD) | Reference |

| HPTLC-Densitometry | 97.09% to 98.78% | Not Specified | [6] |

| GC-FID after SPE | 78.1% | < 5.0% | [3] |

| LC-UV | 97.5% to 104% | 1.48% to 3.55% | [8] |

Experimental Protocols

Protocol 1: Acid-Based Extraction of Synephrine from Citrus aurantium

This protocol is adapted from a patented method for the extraction of synephrine and is suitable for larger-scale production[9].

Materials and Equipment:

-

Dried, immature Citrus aurantium fruits

-

Grinder or mill

-

Percolation column

-

Rotary evaporator

-

Vacuum oven

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Deionized water

-

pH meter

Procedure:

-

Preparation of Plant Material: Wash the dried, immature Citrus aurantium fruits with deionized water and dry them thoroughly. Grind the fruits into a coarse powder.

-

Acidic Soaking and Percolation:

-

Place the powdered plant material into a suitable container and add the 0.1 M HCl solution to fully submerge the powder.

-

Allow the mixture to soak for 12-24 hours at room temperature.

-

Transfer the slurry to a percolation column.

-

Begin percolation by slowly adding fresh 0.1 M HCl solution to the top of the column, collecting the extract (percolate) at the bottom. Continue until the percolate becomes colorless.

-

-

Concentration:

-

Combine all the collected percolate.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This will yield a viscous extractum.

-

-

Drying:

-

Dry the concentrated extractum in a vacuum oven at 50-60°C until a constant weight is achieved. The resulting powder is the crude synephrine extract.

-

Protocol 2: Quantification of Synephrine using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of p-synephrine in Citrus extracts.

Materials and Equipment:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

p-Synephrine analytical standard

-

Crude synephrine extract

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of p-synephrine standard (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the crude synephrine extract.

-

Dissolve the extract in a known volume of methanol (or the initial mobile phase).

-

Vortex and sonicate the sample to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid). The exact gradient will need to be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 225 nm or 277 nm[6].

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (peak area vs. concentration).

-

Inject the prepared sample solutions.

-

Identify the synephrine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of synephrine in the sample by using the standard curve.

-

Visualizations

Synephrine Extraction Workflow

References

- 1. droracle.ai [droracle.ai]

- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bitter Orange: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]

Application Note and Protocol: The Use of Synephrine as a Certified Reference Material in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern drug development, enabling the precise measurement of analytes in complex biological matrices. The accuracy and reliability of these measurements are fundamentally dependent on the use of high-quality reference standards. Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability, ensuring the integrity of analytical data.

This document provides a detailed application note and protocol for the use of Synephrine as a Certified Reference Material in mass spectrometry, particularly for applications in pharmaceutical quality control and drug development. Synephrine, a protoalkaloid amine, is a common ingredient in dietary supplements and has structural similarities to endogenous neurotransmitters. Accurate quantification of synephrine is crucial for safety and efficacy assessments.

While the specific term "Synephrinium" was not identified in the available literature, this application note focuses on Synephrine, a closely related and well-documented compound for which certified reference materials are utilized in mass spectrometric analysis. The protocols and data presented herein are based on established methodologies for the quantitative analysis of synephrine isomers (p-synephrine and m-synephrine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-High Resolution Accurate Mass (HRAM)-MS/MS method for the quantification of synephrine.[1] The use of a stable isotope-labeled internal standard is recommended to minimize matrix effects.[1]